N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide
Description
N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a structurally complex molecule featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxido), a propenyl substituent, and a phenoxyacetamide moiety. Its stereoelectronic properties, such as hydrogen-bonding capacity (via sulfone and acetamide groups) and conformational flexibility (due to the propenyl side chain), may influence its pharmacokinetic and pharmacodynamic profiles.
Crystallographic studies using programs like SHELXL and visualization tools such as ORTEP-3 would be critical for resolving its 3D structure, particularly to analyze intermolecular interactions like hydrogen bonding or π-stacking involving the phenoxy group.
Properties
Molecular Formula |
C16H18N2O4S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H18N2O4S2/c1-2-8-18-13-10-24(20,21)11-14(13)23-16(18)17-15(19)9-22-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2 |
InChI Key |
HTTYIMQAUVHCCW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2CS(=O)(=O)CC2SC1=NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydrothieno[3,4-d][1,3]thiazole core, followed by the introduction of the prop-2-en-1-yl and phenoxyacetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thieno-thiazole have been shown to possess potent antibacterial and antifungal activities. Studies suggest that the presence of the thiazole ring contributes to the inhibition of microbial growth by disrupting cellular functions.
Anticancer Potential
The compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary studies have demonstrated that thieno-thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including DNA alkylation and inhibition of cell proliferation pathways. These findings position N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide as a candidate for further development in cancer therapeutics.
Enzyme Inhibition
Certain studies indicate that this compound may act as an enzyme inhibitor, particularly in the context of enzymes involved in inflammation and cancer metabolism. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes when combined with existing treatments.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thieno-thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a research article focused on anticancer agents, derivatives of thieno-thiazole were tested against various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity . The mechanism was attributed to DNA damage and apoptosis induction.
Table of Research Findings
Mechanism of Action
The mechanism of action of N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key motifs with several classes of molecules:
- Thiazole/Thienothiazole Derivatives: The tetrahydrothieno[3,4-d][1,3]thiazole core is analogous to thiazole-containing pharmaceuticals (e.g., sulfathiazole). However, the sulfone group in this compound enhances polarity and hydrogen-bond acceptor strength compared to unmodified thiazoles .
- Triazole-Thione Derivatives : describes a triazole-thione compound with chlorophenyl groups and hydrogen-bonded hexamers. While structurally distinct, both compounds leverage heterocyclic cores and hydrogen-bonding motifs for stability, suggesting similar crystallization strategies using SHELXL .
- Phenoxyacetamide-Containing Compounds: The phenoxyacetamide group is common in herbicides and NSAIDs (e.g., diclofenac). Its presence here may enhance binding to aromatic enzyme pockets, similar to mechanisms observed in COX-2 inhibitors.
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacological Properties
- Solubility: The sulfone group likely improves aqueous solubility relative to non-polar thiazole derivatives, akin to sulfonamide drugs .
- Conformational Flexibility : The propenyl group may introduce steric effects or π-π interactions, comparable to allyl-substituted kinase inhibitors.
- Synthetic Accessibility : The compound’s complexity may require multi-step synthesis, similar to the triazole-thione derivatives in , which employ hydrogen-bond-directed crystallization for purification.
Crystallographic and Computational Insights
- Crystallography : Programs like SHELXL and ORTEP-3 would be essential for resolving hydrogen-bond networks, as seen in ’s triazole-thione hexamers.
- Lumping Strategies : highlights grouping structurally similar compounds for modeling. This compound could be lumped with other sulfone-containing heterocycles to predict reactivity or degradation pathways .
Biological Activity
N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, mechanisms of action, and synthesis.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno-thiazole ring system and a phenoxyacetamide moiety. Its molecular formula can be represented as follows:
This structure suggests potential interactions with biological macromolecules, which may underpin its observed activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance:
- Antibacterial Effects : Research has demonstrated that related thiadiazole derivatives show activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis through mechanisms involving disruption of bacterial cell wall synthesis .
- Antifungal Effects : The compound has also been tested against fungi like Candida albicans, revealing inhibitory effects that suggest potential for therapeutic applications in fungal infections .
Anticancer Activity
The compound's structure suggests it may interact with critical biological targets involved in cancer progression:
- Inhibition of Thioredoxin Reductase : Similar compounds have been shown to inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell survival and proliferation. This inhibition leads to increased oxidative stress in cancer cells, promoting apoptosis .
- Cell Line Studies : In vitro studies using various human cancer cell lines (e.g., HepG2, MCF7) have shown that derivatives of this compound can induce cell cycle arrest and apoptosis at micromolar concentrations. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
A series of studies have systematically explored the biological activity of related compounds:
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications.
Key Steps in Synthesis :
- Formation of the thieno-thiazole core through cyclization reactions.
- Introduction of the prop-2-enyl group via alkylation methods.
- Final coupling with phenoxyacetic acid derivatives.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(2E)-...]acetamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Stepwise synthesis : Begin with cyclization of thioamide intermediates under sulfuric acid catalysis (293–298 K, 24 hours), followed by purification via ice-water precipitation to isolate intermediates .
- Key parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Concentrated H₂SO₄ | Enhances cyclization kinetics |
| Temperature | 293–298 K | Balances reaction rate vs. decomposition |
| Reaction time | 24 hours | Ensures complete conversion |
| Purification method | Ice-water precipitation | Removes unreacted reagents |
- Yield optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of isothiocyanate to benzohydrazide) and monitor via TLC (chloroform:acetone, 3:1) to terminate reactions at optimal conversion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?
- Methodology :
- IR spectroscopy : Look for ν(C=O) at 1649–1670 cm⁻¹ (amide I band) and ν(S=O) at 1120–1130 cm⁻¹ (sulfone group) .
- ¹H NMR : Key signals include:
- δ 1.91 ppm (s, CH₃ from acetyl group).
- δ 7.20–7.94 ppm (m, aromatic protons and NH resonances).
- δ 5.2–5.8 ppm (m, prop-2-en-1-yl protons) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z corresponding to the molecular formula (e.g., C₁₈H₁₈N₂O₄S₂) .
- Validation : Cross-check with X-ray crystallography for bond lengths/angles (e.g., S–O distances ~1.43 Å in sulfone groups) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological activity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian or COMSOL Multiphysics for geometry optimization .
- Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
- Methodology :
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals. For example, NOESY can confirm spatial proximity of prop-2-en-1-yl and thiazole protons .
- X-ray diffraction : Resolve ambiguities in tautomeric forms (e.g., enamine vs. imine configurations) by comparing experimental bond lengths with DFT-optimized structures .
- Example : In related compounds, unexpected δ 10.68 ppm NH signals were attributed to hydrogen bonding with sulfone oxygen, confirmed by X-ray .
Q. What are the mechanistic insights into the cyclization reactions forming the tetrahydrothieno[3,4-d]thiazole core?
- Mechanistic analysis :
- Step 1 : Nucleophilic attack of thioamide sulfur on α,β-unsaturated carbonyl, forming a tetrahedral intermediate.
- Step 2 : Acid-catalyzed dehydration to generate the bicyclic system.
- Evidence : Isolation of co-crystals (e.g., N-substituted thioacetamide intermediates) supports a stepwise pathway over concerted mechanisms .
Q. How does the stereoelectronic environment of the 5,5-dioxido group influence the compound's stability and reactivity?
- X-ray/DFT insights :
- Sulfone group : Electron-withdrawing effect stabilizes the thiazole ring (reduces ring puckering; C–S bond length ~1.78 Å) .
- Reactivity : Enhances electrophilicity at C2, facilitating nucleophilic additions (e.g., with amines or thiols) .
- Stability test : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability of the sulfone moiety.
Q. What in vitro assays are recommended to evaluate the pharmacological potential of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
